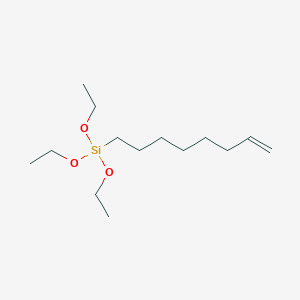

Triethoxy(oct-7-enyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(oct-7-enyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBNDEKIQALPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCC=C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309661 | |

| Record name | Triethoxy-7-octen-1-ylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-55-7 | |

| Record name | Triethoxy-7-octen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy-7-octen-1-ylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy-7-octenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Considerations

Established Synthetic Methodologies for Octenylsilanes

The addition of a silicon-hydride bond across a carbon-carbon double bond, known as hydrosilylation, stands as the most prominent method for synthesizing octenylsilanes. The choice of catalyst and reaction conditions is crucial for controlling the reaction's efficiency and selectivity.

Hydrosilylation is a powerful and atom-economical method for forming carbon-silicon bonds. acs.org The reaction typically involves a transition metal catalyst to facilitate the addition of a silane (B1218182), such as triethoxysilane (B36694), to an unsaturated hydrocarbon like 1,7-octadiene (B165261) or 1-octene (B94956). researchgate.netlibretexts.org The regioselectivity of this addition, determining whether the silyl (B83357) group attaches to the terminal or an internal carbon of the double bond, is a key aspect controlled by the catalytic system. For many applications, the anti-Markovnikov product, where the silicon attaches to the terminal carbon, is the desired isomer. nih.gov

A variety of transition metals, including platinum, rhodium, palladium, ruthenium, iron, cobalt, and nickel, have been shown to catalyze the hydrosilylation of olefins. researchgate.netsioc-journal.cnnih.gov Historically, precious metals like platinum and rhodium have been favored due to their high activity and selectivity. acs.orgnih.gov The general mechanism for metal-catalyzed hydrosilylation often follows the Chalk-Harrod or a modified Chalk-Harrod pathway. The Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride bond and subsequent reductive elimination to yield the alkylsilane. acs.orglibretexts.org A modified version proposes the insertion of the alkene into the metal-silyl bond instead. acs.orglibretexts.org The choice of metal and the ligands surrounding it significantly influences the reaction's rate, scope, and selectivity. researchgate.netlibretexts.org

Driven by the high cost of precious metals, research has increasingly focused on earth-abundant alternatives like nickel. researchgate.netnih.govsioc-journal.cn Nickel-based catalysts have emerged as highly effective for the hydrosilylation of alkenes, including the reaction of 1-octene with triethoxysilane. nih.govacs.org For instance, combining α-diimine ligands with nickel(II) carboxylate precursors generates highly active catalysts that provide excellent anti-Markovnikov selectivity. nih.govacs.org One study demonstrated the successful scaling of the nickel-catalyzed hydrosilylation of 1-octene with triethoxysilane to a 10-gram scale, achieving a 96% yield of the desired n-octyltriethoxysilane with over 98% anti-Markovnikov selectivity. nih.govacs.org Other effective nickel systems include those derived from simple nickel alkoxide precatalysts, which form nickel nanoparticles in situ and can catalyze both the anti-Markovnikov hydrosilylation of terminal alkenes and the isomerizing hydrosilylation of internal alkenes. core.ac.uk

| Catalyst System | Substrate | Silane | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| (iPrDI)Ni(carboxylate)2 | 1-Octene | Triethoxysilane | >98% anti-Markovnikov | 96% | nih.govacs.org |

| Ni(OtBu)2·xKCl | 1-Decene | Triethoxysilane | anti-Markovnikov | 74% | core.ac.uk |

| Ni(acac)2 / Al(OEt)Et2 | 1,3-Cyclohexadiene | Triethoxysilane | 1,4-adduct (97%) | - | core.ac.uk |

Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms), is one of the most widely used and highly active catalysts for industrial hydrosilylation reactions. nih.govmdpi.comrhhz.net It is particularly effective in producing organosilanes like Triethoxy(oct-7-enyl)silane. The hydrosilylation of 1-octene with various silanes is a benchmark reaction for testing its efficacy. nih.govrsc.org For example, the reaction with triethoxysilane can be achieved with very low catalyst loadings (as low as 2.5 ppm), yielding the product in over 93% after just one hour at 70°C. nih.gov While highly efficient, Karstedt's catalyst can also promote side reactions such as olefin isomerization. nih.govmdpi.com The active catalytic species is believed to be a colloidal or nanoparticle form of platinum, which has sparked debate about whether the catalysis is truly homogeneous or heterogeneous. rsc.org

While hydrosilylation of alkynes is a primary route to vinylsilanes, several other strategies exist for preparing alkenylsilane precursors. cardiff.ac.ukresearchgate.netrsc.org These methods can offer different selectivities or be advantageous for specific substrates.

Isomerization of Allylsilanes: Readily available allylsilanes can be isomerized to the more versatile alkenylsilanes using catalysts based on metals like ruthenium, palladium, iron, or even metal-free catalysts like B(C₆F₅)₃. cardiff.ac.ukresearchgate.net

Dehydrogenative Silylation: This method involves the reaction of an alkene with a silane, catalyzed by a transition metal, to form a vinylsilane with the liberation of hydrogen gas. researchgate.netcsic.es Ruthenium catalysts have been employed for this transformation. csic.es

Silylation of Alkenyl Halides/Carboxylic Acid Derivatives: Cross-coupling reactions, such as the Hiyama coupling, can form C-Si bonds. researchgate.net More recent developments include decarbonylative silylation reactions using carboxylic acid derivatives like acyl fluorides as coupling partners, expanding the scope of accessible alkenylsilanes. acs.org

Hydrosilylation Reactions: Catalytic Approaches and Regioselectivity

Nickel-Catalyzed Systems for Alkene Hydrosilylation with Triethoxysilane

Advanced Functionalization and Derivatization Routes

This compound is a bifunctional molecule, possessing both a terminal alkene and a hydrolyzable triethoxysilyl group. This dual reactivity allows for a wide range of subsequent chemical modifications.

The triethoxysilyl group serves as a robust anchor for covalent attachment to hydroxyl-rich surfaces like silica (B1680970), glass, and metal oxides. researchgate.net This process, known as silanization, involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with surface hydroxyls to form stable siloxane bonds. researchgate.netmdpi.com This has been utilized to modify surfaces for applications such as creating platforms for DNA combing and mapping or altering the surface properties of materials. gelest.comchemicalbook.com

The terminal double bond of the octenyl chain provides a site for further organic transformations. For example, it can be used in "in situ" polymerization of acrylamide (B121943) for capillary electrophoresis. gelest.com It can also be a point of attachment for other functional molecules via radical C-C bond-forming reactions, allowing for the immobilization of biologically relevant molecules. acs.org In another application, the pendant double bonds of 1-hexene/1,7-octadiene copolymers were functionalized via hydrosilylation with triethoxysilane, demonstrating the utility of this reaction on a polymer backbone. researchgate.net

Silyl-Heck Reactions for Unsaturated Silacycles

The silyl-Heck reaction has emerged as a powerful method for the direct synthesis of unsaturated organosilanes, such as allyl and vinyl silanes, from simple and widely available alkenes. nih.gov Conceptually similar to the well-known Heck arylation, this process involves the palladium- or nickel-catalyzed coupling of a silyl electrophile (e.g., silyl halide or silyl triflate) with an alkene. nih.govresearchgate.netsioc-journal.cn

A significant extension of this methodology is the intramolecular silyl-Heck reaction, which provides an effective route to synthesize five- and six-membered unsaturated silicon heterocycles (silacycles). nih.govnih.govacs.org This approach involves a silicon electrophile tethered to an alkene, which cyclizes under palladium catalysis. nih.gov The intramolecular nature of the reaction overcomes some limitations of bimolecular variants; for instance, it enables the first successful use of disubstituted alkenes in silyl-Heck reactions, which are typically poor substrates in intermolecular processes. nih.govnsf.gov

The reaction is generally catalyzed by a palladium complex and requires the activation of silyl electrophiles. nih.gov Chlorosilanes, for example, can be activated in situ with iodide salts to participate in the catalytic cycle. nih.govnsf.gov The mechanism is believed to proceed via the oxidative addition of the Si-X bond to a Pd(0) center, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the unsaturated silacycle. nih.gov

The regioselectivity of the cyclization, yielding either endo or exo products, is dependent on factors such as the tether length and the substitution pattern of the alkene. nih.gov For example, the cyclization of a substrate with a tethered 1,1-disubstituted terminal alkene proceeds with exclusive 6-endo selectivity. nih.govnsf.gov

| Substrate Precursor | Tether Length | Alkene Substitution | Catalyst System | Product(s) | Yield (%) | Selectivity (endo:exo) | Reference |

|---|---|---|---|---|---|---|---|

| (But-3-en-1-yloxy)chlorodiphenylsilane | 3 atoms (Si-O-C-C) | Terminal | Pd(dba)₂, P(t-Bu)₃, NaI | 5-membered silacycle | ~70% | Primarily 5-exo | nih.gov |

| Chloro(pent-4-en-1-yloxy)diphenylsilane | 4 atoms (Si-O-C-C-C) | Terminal | Pd(dba)₂, P(t-Bu)₃, NaI | 6-membered silacycle | ~90% | Exclusively 6-endo | nih.gov |

| Chloro(2-methylpent-4-en-1-yloxy)diphenylsilane | 4 atoms (Si-O-C-C-C) | 1,1-disubstituted | Pd(dba)₂, P(t-Bu)₃, NaI | 6-membered silacycle | 88% | Exclusively 6-endo | nih.govnsf.gov |

| (cis-Hex-4-en-1-yloxy)chlorodiphenylsilane | 4 atoms (Si-O-C-C-C) | 1,2-disubstituted (cis) | Pd(dba)₂, P(t-Bu)₃, NaI | 6-membered silacycle | Low | Mixture | nih.gov |

Cross-Coupling Methodologies Involving Triethoxy(aryl)silanes

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Among these, the Hiyama coupling, which utilizes an organosilicon reagent, is particularly relevant. nih.gov Organosilanes, including triethoxy(aryl)silanes, are advantageous coupling partners because they are stable, relatively non-toxic, and readily prepared. nih.gov

The palladium-catalyzed Hiyama cross-coupling of triethoxy(aryl)silanes with aryl halides (bromides and iodides) is a robust method for synthesizing a wide range of biaryl compounds. acs.orgorganic-chemistry.orgthieme-connect.com The reaction requires the activation of the C-Si bond of the aryltriethoxysilane, which is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic aqueous conditions with reagents like sodium hydroxide (B78521) (NaOH). organic-chemistry.orgthieme-connect.com In some protocols, copper(II) fluoride (CuF₂) has been employed as a bifunctional reagent that both activates the silane and reoxidizes the Pd(0) catalyst to the active Pd(II) state. nih.govacs.org

Beyond palladium, copper-based catalysts have also been developed for the Hiyama coupling of (hetero)aryltriethoxysilanes with (hetero)aryl iodides, expanding the toolkit for these transformations. nih.govsorbonne-universite.fracs.org The reaction conditions can be tuned to tolerate a variety of functional groups on both the aryl halide and the triethoxy(aryl)silane, making it a versatile synthetic tool. acs.orgmdpi.com For instance, the palladium-catalyzed coupling works well with triethoxy(phenyl)silanes bearing either electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-trifluoromethyl) groups. nih.govacs.org The development of solid-phase protocols further extends the utility of this reaction for constructing libraries of biaryl derivatives. nih.gov

| Triethoxy(aryl)silane | Aryl Halide | Catalyst | Activator/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Triethoxy(phenyl)silane | 1-Benzyl-5-bromo-2,3-dihydropyridin-4(1H)-one | Pd(TFA)₂ | CuF₂ | t-BuOH/AcOH | 82% | nih.gov |

| Triethoxy(4-methylphenyl)silane | 1-Benzyl-5-bromo-2,3-dihydropyridin-4(1H)-one | Pd(TFA)₂ | CuF₂ | t-BuOH/AcOH | 85% | nih.gov |

| Triethoxy(4-methoxyphenyl)silane | 4-Bromoanisole | PdCl₂(MeCN)₂ | NaOH (aq) | Dioxane | 96% | organic-chemistry.org |

| Triethoxy(phenyl)silane | 4-Bromotoluene | 10% Pd/C | TBAF·3H₂O | Toluene/H₂O | 94% | thieme-connect.com |

| Triethoxy(phenyl)silane | 4-Iodotoluene | Pd(dba)₂ / 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 96% | acs.org |

Reactivity and Polymerization Kinetics of Triethoxy Oct 7 Enyl Silane

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The polymerization of alkoxysilanes like triethoxy(oct-7-enyl)silane is a complex process involving three main steps: (1) hydrolysis of the alkoxy groups, (2) condensation of the resulting silanols to form siloxane bridges, and (3) phase separation into a gel or sol. nih.gov The kinetics of these steps are highly dependent on various reaction conditions. nih.gov

The hydrolysis of this compound is the initial step, where the three ethoxy groups (–OC2H5) are replaced by hydroxyl groups (–OH) in the presence of water. This reaction produces a silanetriol intermediate and ethanol (B145695) as a byproduct. gelest.comhydrophobe.org These silanol-containing species are highly reactive intermediates crucial for forming bonds with substrates and for self-condensation. gelest.com

The general mechanism involves the nucleophilic attack of water on the silicon atom, which can be catalyzed by either acids or bases. gelest.comd-nb.info Following hydrolysis, the generated silanol (B1196071) groups can undergo condensation reactions with other silanols or with remaining ethoxy groups. This process releases water or ethanol, respectively, and results in the formation of stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of the resulting polysiloxane network. gelest.comsemi.ac.cn The structure of the alkyl group (the octenyl chain) influences the rate of these reactions; longer alkyl groups tend to decrease the hydrolysis rate. hydrophobe.org The progressive replacement of ethoxy groups with hydroxyl groups on the silicon atom makes the remaining alkoxy groups hydrolyze faster. nih.gov

Kinetic studies of alkoxysilane hydrolysis and condensation are essential for controlling the structure of the final polymeric products. nih.gov The rates of these reactions are influenced by steric and electronic effects of the substituents on the silicon atom, as well as numerous reaction parameters. tandfonline.comtandfonline.com

Catalysts are crucial as the non-catalyzed hydrolysis reaction is generally very slow. nih.gov Both acids and bases can catalyze the hydrolysis and subsequent condensation reactions. gelest.comhydrophobe.org

Acidic Catalysis : In acidic conditions (low pH), an alkoxy group is first protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water. nih.govd-nb.info Acid catalysis generally leads to faster hydrolysis rates compared to base catalysis. gelest.com Acidic conditions tend to produce less branched, more linear polymer clusters because protonated silanols preferentially condense with the least acidic (least substituted) silanol groups. nih.govresearchgate.net The hydrolysis rate constant in acidic media can range from 11 to 16 kcal mol⁻¹. nih.gov Rare earth metal salts with non-nucleophilic ligands, such as ytterbium trifluoromethanesulfonate, have also been shown to be effective catalysts for silane (B1218182) hydrolysis under mild conditions. google.com

Basic Catalysis : Under basic or alkaline conditions (high pH), the hydroxyl anion (OH⁻) acts as a strong nucleophile, directly attacking the silicon atom. nih.govd-nb.info This pathway typically results in more highly branched and condensed clusters because the deprotonated silanol attacks the more acidic (more substituted) silanol groups. nih.gov The hydrolysis reaction of triethoxy-n-octylsilane (a close analog to the subject compound) was found to be extremely slow under neutral or alkaline conditions, but could be accelerated by a catalyst like triethylamine (B128534) (TEA). researchgate.net The activation energy for hydrolysis in a basic medium is reported to be around 6 kcal mol⁻¹. nih.gov

Organometallic Catalysts : While less common for hydrolysis, organometallic catalysts are pivotal for reactions involving the alkenyl moiety (see section 3.2). For condensation, certain organometallic compounds can be used, though acid and base catalysis are more prevalent.

The choice of catalyst significantly impacts the final polymer structure. It is a key factor to note that catalysts for hydrolysis are often also catalysts for condensation. gelest.com

The kinetics of this compound reactivity are highly sensitive to a range of environmental and compositional factors.

| Parameter | Effect on Hydrolysis and Condensation |

| Water/Silane Ratio (R) | A critical parameter that significantly influences reaction rates and the final morphology of the polymer. escholarship.org Increasing the water content generally accelerates hydrolysis up to a certain point, beyond which it may inhibit the reaction due to solubility issues. nih.govescholarship.org An R value of 1.5 is stoichiometrically required for a trifunctional silane. nih.gov |

| Temperature | Increasing the temperature generally promotes both hydrolysis and condensation reactions. nih.gov For example, the hydrolysis rate constant of methyl triethoxy silane in methanol (B129727) at 30°C was 2.453 x 10⁴ sec⁻¹, with an activation energy of 50.09 kJ mol⁻¹. nih.gov |

| Solvents | The choice of solvent can affect the reaction order and rates. tandfonline.com Alcohols are common co-solvents to homogenize the water/silane mixture. nih.gov However, alcohols can also participate in reverse reactions (re-esterification), reacting with silanols to reform alkoxysilanes, which can inhibit polycondensation. escholarship.org |

| pH | The pH has a dramatic effect on reaction rates. Hydrolysis is slowest around a neutral pH of 7 and is significantly accelerated under both acidic and basic conditions. hydrophobe.orgkglmeridian.com Acidic conditions tend to stabilize the resulting silanol intermediates and slow down self-condensation, while alkaline conditions favor rapid condensation. researchgate.net |

| Silane Concentration | The concentration of the silane itself affects the polymerization kinetics. nih.gov Higher concentrations can lead to faster formation of oligomers and high molecular weight polymers. nih.gov However, some studies have shown higher reaction rate constants at lower silane concentrations. kglmeridian.com |

Kinetic Studies of Hydrolysis and Poly-condensation

Influence of Catalysts (Acidic, Basic, Organometallic)

Polymerization Pathways Involving the Alkenyl Moiety

The oct-7-enyl group (a terminal C=C double bond) provides a second reactive site on the molecule, allowing for different polymerization and modification strategies, which are distinct from the hydrolysis/condensation of the silane head. These reactions typically target the double bond.

One of the most significant pathways is the thiol-ene reaction , a type of click chemistry. wikipedia.orgmdpi.com This reaction involves the addition of a thiol (R-SH) across the double bond of the octenyl group. wikipedia.org The reaction can be initiated by radicals (thermally or photochemically) or catalyzed by a base, and it proceeds with high efficiency and yield to form a stable thioether linkage. wikipedia.orgnih.govnih.gov The radical-mediated process follows an anti-Markovnikov addition mechanism. wikipedia.orgnih.gov This pathway is highly valued for its compatibility with a wide range of functional groups and reaction conditions, making it a powerful tool for surface modification and polymer synthesis. mdpi.comnih.gov

Another key pathway is hydrosilylation , where a compound containing a silicon-hydride (Si-H) bond adds across the double bond. researchgate.net This reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. mdpi.comresearchgate.net Hydrosilylation is a fundamental method for creating stable silicon-carbon bonds and is widely used in the silicone industry for crosslinking polymers and synthesizing organofunctional silanes. mdpi.comresearchgate.net Nickel-based catalysts have also been developed as a more earth-abundant alternative for the hydrosilylation of alkenes. epfl.ch

These polymerization pathways involving the alkenyl group allow for the grafting of this compound onto polymer backbones or for the creation of complex cross-linked networks where the siloxane formation and the organic polymerization occur sequentially or simultaneously. researchgate.netcymitquimica.com

Cross-linking Reactions of Silane-Grafted Polymers

A primary application of alkoxysilanes like this compound is in the moisture-curing of polymers. The process typically involves grafting the silane onto a polymer backbone, such as polyethylene. specialchem.comknowde.com This can be achieved by reacting the vinyl group of a silane with the polymer in the presence of a radical initiator, like a peroxide. knowde.com In the case of this compound, its octenyl group would be grafted onto the polymer chain.

The cross-linking itself is a two-step process initiated by water knowde.comresearchgate.net:

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water to form silanol groups (Si-OH), releasing ethanol as a byproduct. researchgate.netscirp.org

Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si) between polymer chains. researchgate.netresearchgate.net

This sequence of reactions transforms a thermoplastic material into a cross-linked thermoset, significantly enhancing properties like temperature, creep, and chemical resistance. specialchem.com The resulting Si-O-Si linkages are more flexible than the C-C bonds formed during peroxide-based cross-linking, imparting unique characteristics to the final material. specialchem.com The extent of this reaction can be monitored by measuring the gel content of the polymer, which indicates the fraction of the polymer that has become insoluble due to the formation of a cross-linked network. researchgate.net

| Property | Before Cross-linking | After Cross-linking | Rationale |

| Solubility | Soluble | Insoluble (forms gel) | Formation of a 3D polymer network. researchgate.net |

| Thermal Resistance | Lower | Higher | Stable siloxane bridges (Si-O-Si) are formed. specialchem.com |

| Creep Resistance | Lower | Higher | Covalent cross-links prevent polymer chains from sliding past each other under load. specialchem.com |

| Flexibility | Varies | Generally high | The Si-O-Si bonds are less rigid than C-C cross-links. specialchem.com |

Formation of Hyperbranched Polymers Utilizing Silane Derivatives

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched, tree-like structure and a large number of terminal functional groups. rsc.orgmdpi.comrsc.org Their unique architecture leads to properties such as low viscosity, high solubility, and high functionality. mdpi.com Silane derivatives are valuable in the synthesis of HBPs, where they can act as multifunctional building blocks. nih.govdntb.gov.ua

One common method for synthesizing HBPs is the polycondensation of ABₓ monomers, where 'A' and 'B' are different functional groups that can react with each other. rsc.orgmdpi.com this compound can be considered an AB₃-type monomer. The octenyl group can act as the 'A' functionality, while the three hydrolyzable ethoxy groups represent the 'B₃' functionality. Through hydrosilylation reactions, for example, the 'A' group of one monomer can react with a Si-H group (generated from another source) to link units, while the 'B' groups can undergo condensation to form the branched structure.

Alternatively, vinyl silane groups can react with hydride silanes to form AB₂-type intermediates, which then polymerize to form HBPs. nih.gov The synthesis strategy significantly influences the polymer's final characteristics, including its molecular weight and degree of branching (DB). rsc.orgnih.gov The DB, a key parameter for HBPs, can often be determined using quantitative ²⁹Si-NMR spectroscopy. nih.govresearchgate.net

| Synthesis Strategy | Monomer Type | Description | Resulting Polymer Characteristics |

| Step-Growth Polycondensation | ABₓ (e.g., this compound as AB₃) | Monomers with one 'A' group and 'x' 'B' groups polymerize in a one-pot synthesis. mdpi.com | Polydisperse, globular structures with a theoretical degree of branching around 0.5. rsc.org |

| Self-Condensing Vinyl Polymerization | AB* | Monomers feature a vinyl group and an initiating moiety. mdpi.com | Can produce polymers with larger molecular weights. frontiersin.org |

| Coupling Monomer Method | In-situ formation of ABₙ intermediates | Two different monomers react to form an ABₙ intermediate, which then polymerizes. frontiersin.org | Has been used to synthesize hyperbranched polyethoxylsilane. frontiersin.org |

Ring-Opening Polymerization Initiated by Si-H Functionalized Intermediates

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, causing it to open and add to the chain. wikipedia.orgmdpi.com This method is particularly effective for strained cyclic monomers like cyclosiloxanes. wikipedia.orggelest.com

While this compound does not possess a Si-H bond, its chemistry is intrinsically linked to Si-H functional compounds through hydrosilylation—the addition of a Si-H bond across its C=C double bond. epfl.ch Furthermore, Si-H functionalized intermediates can act as initiators in certain ROP reactions. Cationic ring-opening polymerization (CROP) can be initiated by strong acids, which can react with a Si-H bond. gelest.comresearchgate.net For instance, a highly effective initiator system involves the combination of a Lewis acid with a compound containing a Si-H bond. gelest.com

The mechanism often proceeds as follows:

Initiation: The initiator (e.g., a strong protic or Lewis acid) activates the cyclic monomer or reacts with a Si-H functionalized species to create a reactive center. gelest.comresearchgate.net

Propagation: The reactive end of the growing polymer chain attacks and opens new cyclic monomers. In the case of cationic ROP of cyclosiloxanes, this propagation involves cationic silylenium-ion-like species. gelest.com

This polymerization method allows for the synthesis of polysiloxanes with controlled structures and functionalities. gelest.commdpi.com By using cyclosiloxane monomers with specific precursor groups (like vinyl or hydride), functional groups can be precisely placed along the resulting polymer chain. gelest.com

Stability and Curing Control in Alkoxysilyl Systems

The high reactivity of the alkoxysilyl group, while beneficial for curing, also presents challenges related to storage stability and premature curing. google.comjustia.com

Mechanisms of Premature Curing and Stabilization Strategies

Premature curing occurs when the hydrolysis and condensation reactions of alkoxysilyl groups are initiated unintentionally, typically by ambient moisture, before the material is applied. researchgate.netjustia.com This can happen during storage or processing, leading to an undesirable increase in viscosity and potentially rendering the product unusable. justia.com Catalysts used to promote the silylation reaction can sometimes also catalyze these premature curing reactions. justia.com

To enhance shelf-life and prevent premature curing, several stabilization strategies are employed:

Water Scavengers: The most direct approach is to remove trace amounts of water from the formulation. Alkoxysilanes, such as vinyltrimethoxysilane, are often added as water scavengers. They react with moisture before it can initiate the hydrolysis of the main polymer's silyl (B83357) groups. googleapis.com

Steric Hindrance: Increasing the steric bulk around the silicon atom can kinetically slow down the rate of hydrolysis. For example, replacing methoxy (B1213986) groups with larger alkoxy groups (like ethoxy or isopropoxy) can improve stability. rsc.orgrsc.org Similarly, cyclic alkoxysilyl groups, such as the dioxasilepanyl group, have shown exceptional stability due to a combination of their 7-membered ring structure and steric hindrance. rsc.org

Catalyst Control: In systems where a catalyst is used, its activity can be temporarily blocked or quenched. For instance, certain mercapto-containing compounds can be added to stabilize urethane-forming organometallic catalysts that might otherwise promote premature curing of alkoxysilyl-polyurethane polymers. A separate catalyst system is then added later to activate the moisture cure when desired. justia.com

Use of Desiccants: Physical desiccants, such as silica (B1680970) gel, can be included in the formulation to absorb moisture and improve package stability. google.com

| Stabilization Strategy | Mechanism of Action | Example Compound/Method | Reference |

| Water Scavenging | Chemically removes water from the system. | Addition of vinyltrimethoxysilane. | googleapis.com |

| Steric Protection | Hinders the approach of water to the silicon center. | Use of bulky alkoxy groups or cyclic structures like dioxasilepanyl. | rsc.org |

| Catalyst Quenching | Deactivates catalysts that promote premature hydrolysis/condensation. | Addition of mercapto-compounds to certain organometallic catalysts. | justia.com |

| Physical Dehydration | Adsorbs moisture from the formulation. | Inclusion of desiccants like silica gel. | google.com |

Integration of Triethoxy Oct 7 Enyl Silane in Hybrid Material Development

Sol-Gel Chemistry for Organic-Inorganic Hybrid Materials

The sol-gel process is a versatile and widely utilized chemical method for synthesizing solid materials from small molecules. numberanalytics.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica-based materials, this process typically begins with the hydrolysis and polycondensation of silicon alkoxide precursors. Organically modified silanes, such as Triethoxy(oct-7-enyl)silane, are incorporated into this process to create hybrid materials where organic groups are covalently bonded to the inorganic silica (B1680970) network. chemrxiv.orgresearchgate.net This approach is advantageous due to its mild reaction conditions, which preserve the integrity of the organic functionalities while forming the inorganic matrix. chemrxiv.org

In the sol-gel synthesis of hybrid materials, two main types of precursors are often used: a network-forming agent, typically a tetraalkoxysilane like tetraethoxysilane (TEOS), and an organically modified silane (B1218182), such as this compound. dicp.ac.cnmdpi.com These organofunctional silanes are generally described by the formula R'nSi(OR)4-n, where R' is a non-hydrolyzable organic group (e.g., the octenyl group) and OR is a hydrolyzable alkoxy group. mdpi.comnih.gov

The process unfolds in two primary reaction steps:

Hydrolysis : The triethoxy groups (-OC₂H₅) of the silane react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and ethanol (B145695). dicp.ac.cnmdpi.comgoogle.com

Condensation : The newly formed silanol groups react with each other or with remaining ethoxy groups to form inorganic siloxane bridges (Si-O-Si), releasing water or ethanol. dicp.ac.cngoogle.com

When this compound is co-condensed with a precursor like TEOS, it becomes integrated into the growing silica network. The triethoxysilane (B36694) portion participates in the hydrolysis and condensation reactions to form the inorganic backbone, while the covalently attached octenyl group is retained as a pendant organic functionality. dicp.ac.cnnih.gov This R' group is insensitive to hydrolysis and modifies the final properties of the material by introducing organic character, such as hydrophobicity or a site for further chemical reactions. nih.gov

| Reaction Step | General Equation | Description |

|---|---|---|

| Hydrolysis | Si(OR)₄ + H₂O → HO-Si(OR)₃ + ROH | An alkoxy group is replaced with a hydroxyl (silanol) group. This can occur up to four times for TEOS and three times for a trialkoxysilane. google.com |

| Alcohol Condensation | ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH | A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. dicp.ac.cn |

| Water Condensation | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O | Two silanol groups react to form a siloxane bond and a water molecule. dicp.ac.cn |

The final properties of the hybrid material can be precisely tailored by carefully controlling the parameters of the sol-gel process. numberanalytics.comuni-saarland.de The choice of precursors and their molar ratio is a primary determinant of the material's characteristics. nih.gov For instance, the ratio of TEOS to an organotrialkoxysilane like n-octyltriethoxysilane (C₈-TEOS) directly influences the pore structure of the resulting monolithic material. nih.gov An increase in the TEOS/C₈-TEOS ratio can lead to a smaller median pore diameter and a larger pore volume. nih.gov

Similarly, the concentration of the organosilane coupling agent affects the bulk and surface properties of nanostructured composites. ohi-s.comnih.gov Studies on composites filled with silica nanoparticles treated with varying amounts of 3-methacryloxypropyltrimethoxysilane (MPTS) showed that properties such as Knoop hardness, water sorption (Wsp), and surface roughness are dependent on the silane content. ohi-s.comnih.gov A concentration of 2 wt.% of MPTS was identified as optimal for producing materials resistant to degradation. ohi-s.comnih.gov

Other critical process parameters include:

Catalyst (pH) : The pH of the reaction mixture affects the rates of hydrolysis and condensation, which in turn influences the final structure. Acid catalysis generally promotes hydrolysis, leading to more linear or weakly branched polymers, while base catalysis accelerates condensation, resulting in more highly branched, particulate structures. numberanalytics.com

Water-to-Silane Ratio (r) : The amount of water used for hydrolysis is a crucial factor. A higher water/silane ratio can accelerate the reaction and influence the final coating's properties, such as its thickness and abrasion resistance. researchgate.net

Solvent and Temperature : The choice of solvent and the reaction temperature can impact precursor solubility, reaction kinetics, and the evaporation rate during drying, all of which affect the final material's morphology and porosity. uni-saarland.de

The sol-gel process, particularly the hydrolysis and condensation of triethoxysilane moieties, culminates in the formation of a three-dimensional hydrated silica network. nih.govnih.gov This network consists of a backbone of repeating Si-O-Si linkages. dicp.ac.cn The process begins with the hydrolysis of the ethoxy groups on the silane precursor to yield reactive silanol groups (Si-OH). mdpi.comnih.gov These silanols then undergo polycondensation, linking the monomeric units together and liberating water and/or alcohol to form the extended inorganic network. dicp.ac.cn

In hybrid systems, the organic groups, such as the octenyl chain from this compound, remain attached to the silicon atoms and are distributed throughout the silica matrix. The presence of these non-hydrolyzable organic groups can sterically hinder the condensation reactions, leading to a less condensed and more flexible network structure compared to a purely inorganic silica gel derived from TEOS alone. dicp.ac.cn This integration of organic components is fundamental to creating hybrid materials with combined properties.

Control over Material Properties via Sol-Gel Parameters

Design and Characterization of Nanostructured Hybrid Composites

The use of organofunctional silanes like this compound is central to the design of advanced nanostructured hybrid composites. These materials feature structures engineered at the nanometer scale, leading to unique properties and applications. Characterization of these materials involves a suite of techniques to probe their morphology, composition, and performance, including electron microscopy (SEM, TEM), spectroscopy (XPS, Raman), and electrochemical tests (CV, C-D). rsc.orgrsc.org

Organically modified silanes, or ormosils, such as n-octyl triethoxy silane, can self-assemble in solution to form nanostructures that serve as templates for hybrid nanoparticles. nih.govnih.gov This silane has been shown to form aggregates like normal or reverse micelles in solution. nih.govnih.gov Upon hydrolysis of the triethoxysilane groups, a hydrated silica network forms, solidifying these structures into spherical, nearly monodispersed nanoparticles with diameters below 100 nm. nih.govnih.gov

The architecture of these nanoparticles depends on the initial aggregation:

From Normal Micelles : Nanoparticles are formed with a hydrophobic core composed of the n-octyl chains, surrounded by a hydrophilic shell of the hydrated silica network. nih.govnih.gov This structure can encapsulate hydrophobic molecules. nih.govnih.gov

From Reverse Micelles : The resulting nanoparticles have a core made of the hydrated silica network, with the hydrophobic n-octyl chains forming the outer surface. nih.govnih.gov The hydrophilic silica core can be used to encapsulate biomolecules like enzymes. nih.govnih.gov

In a different approach, trimethoxy(7-octen-1-yl)silane has been used for the in situ surface functionalization of titanium dioxide (TiO₂) nanoparticles during their synthesis. beilstein-journals.org This process creates hydrophobic TiO₂ nanoparticles with covalent bonds between the silane and the nanoparticle surface, improving their compatibility with organic solvents and polymer matrices. beilstein-journals.org

Hybrid organic-silica monolithic columns represent a significant advancement in separation science, particularly for capillary liquid chromatography (CLC) and capillary electrochromatography (CEC). dicp.ac.cn These columns are fabricated within a capillary and consist of a single, continuous porous rod, which offers high permeability and efficiency. The hybrid nature is achieved by co-condensing tetraalkoxysilanes (e.g., TEOS) with organotrialkoxysilanes via a sol-gel process. dicp.ac.cnnih.gov

Surface and Interface Engineering Via Triethoxy Oct 7 Enyl Silane

Silane (B1218182) Coupling Agent Functionality in Diverse Substrates

Triethoxy(oct-7-enyl)silane is a type of organofunctional silane that serves as a molecular bridge between inorganic materials and organic polymers. dog-chemie.deshinetsusilicone-global.comsinosil.com These agents possess a unique molecular structure containing different functional groups that can form bonds with both organic and inorganic materials. shinetsusilicone-global.com This dual reactivity makes them essential for enhancing the mechanical strength of composite materials, improving adhesion, and for resin and surface modification. shinetsusilicone-global.comsinosil.com

The general mechanism involves the hydrolysis of the alkoxy groups (in this case, ethoxy groups) in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent bonds. sci-hub.stmdpi.com The organic functional group (the octenyl group) can then interact or react with an organic polymer matrix. sci-hub.stresearchgate.net

Enhancement of Adhesion Between Organic Polymers and Inorganic Materials

The selection of the organofunctional group is important for ensuring compatibility with the specific polymer system. dog-chemie.de The octenyl group, with its terminal double bond, offers a site for potential polymerization or cross-linking reactions, which is advantageous in creating robust coatings and sealants. cymitquimica.com This enhanced adhesion is critical in various industries, including coatings, adhesives, and sealants, where the bond between an organic resin and an inorganic filler or substrate is paramount to the product's integrity. sci-hub.stcymitquimica.com For instance, treating fillers with a silane coupling agent allows the filler and resin to bond, leading to improved mechanical properties in the final composite. shinetsusilicone-global.com

Surface Functionalization of Metal Oxide Nanoparticles (e.g., TiO₂, Fe₃O₄)

The surface of metal oxide nanoparticles can be modified with silane coupling agents to improve their dispersion and compatibility within various matrices. beilstein-journals.orgmdpi.com This functionalization is key to preventing the agglomeration of nanoparticles and tailoring their surface properties for specific applications. ias.ac.in

For titanium dioxide (TiO₂) nanoparticles, surface modification with silanes can impart hydrophobicity and improve their dispersion in organic solvents and polymers. beilstein-journals.orgresearchgate.net The silane molecules covalently bond to the TiO₂ surface through Ti-O-Si linkages. beilstein-journals.orgresearchgate.net This surface treatment has been shown to be successful in creating stable, functionalized nanoparticles for use in coatings and nanocomposites. beilstein-journals.orgias.ac.in

Similarly, iron oxide (Fe₃O₄) magnetic nanoparticles are often coated with silanes to prevent oxidation and aggregation, and to introduce specific functionalities. mdpi.comresearchgate.net The silane layer provides a stable interface that can be further modified for applications in areas like drug delivery and biosensing. researchgate.netmdpi.com The modification process involves the hydrolysis and condensation of the silane on the nanoparticle surface, leading to a core-shell structure. mdpi.com

| Nanoparticle | Silane Used | Effect of Functionalization | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | This compound and similar silanes | Increased hydrophobicity, improved dispersion in organic media, formation of Ti-O-Si bonds. | beilstein-journals.org |

| Iron Oxide (Fe₃O₄) | Silane coupling agents | Prevents oxidation and aggregation, allows for further functionalization, forms a core-shell structure. | mdpi.com |

In-situ functionalization during nanoparticle synthesis offers a more streamlined and industrially scalable approach compared to post-synthesis modification. beilstein-journals.org The hydrothermal synthesis method, for example, allows for the simultaneous formation and surface functionalization of nanoparticles. beilstein-journals.orgappliedmineralogy.com

In this one-step process, the silane coupling agent is introduced into the reaction mixture during the hydrothermal synthesis of the metal oxide nanoparticles. beilstein-journals.org This results in nanoparticles with a functionalized surface directly from the synthesis process. For instance, a novel in-situ aqueous hydrothermal route has been developed for the synthesis of surface-functionalized TiO₂ nanoparticles. beilstein-journals.org This method produces spherical, hydrophobic TiO₂ nanoparticles with controlled size and surface properties. beilstein-journals.org The use of different silane coupling agents can even influence the morphology of the resulting nanostructures, leading to the formation of rod-like structures through oriented attachment. beilstein-journals.org

Tailoring Surface Properties for Specific Applications

The ability to modify surfaces with this compound allows for the precise tailoring of surface properties to meet the demands of specific applications. cymitquimica.com

Modification of Clay Surfaces for Environmental Applications

Silane coupling agents can be used to modify the surface of clays (B1170129) to enhance their performance in environmental applications, such as the removal of pollutants from water. mdpi.comresearchgate.net Natural clays can be treated with silanes to change their surface from hydrophilic to hydrophobic, which can improve their ability to adsorb organic pollutants. mdpi.com

The modification process involves the reaction of the silane's hydrolyzable groups with the hydroxyl groups on the clay surface, effectively grafting organic functional groups onto the clay. mdpi.com This surface modification can increase the specific surface area and create a more porous material, leading to improved adsorption capacity for certain pollutants. researchgate.net The choice of silane allows for the tuning of the clay's surface properties to target specific types of contaminants. researchgate.net For example, modifying clay with different silanes can lead to different adsorption behaviors for various organic dyes. researchgate.net

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization of Silane (B1218182) Reactions and Products

Spectroscopy is indispensable for tracking the chemical transformations of Triethoxy(oct-7-enyl)silane, from its initial hydrolysis and condensation to its integration into larger systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the kinetics of hydrolysis and condensation, which are the fundamental steps in the polymerization of alkoxysilanes like this compound. capes.gov.brnih.gov By using ¹H, ¹³C, and ²⁹Si NMR, researchers can monitor the reaction progress in situ. nih.govresearchgate.net

The hydrolysis of the triethoxy groups results in the formation of ethanol (B145695) and silanol (B1196071) (Si-OH) groups. This process can be followed using ¹H NMR by observing the disappearance of the signals corresponding to the ethoxy protons and the appearance of signals for ethanol. nih.gov The rates of hydrolysis are influenced by factors such as water concentration, pH, and the chemical nature of the silane. capes.gov.br For instance, studies on similar compounds have shown that methoxy-substituted silanes hydrolyze significantly faster than their ethoxy-substituted counterparts. capes.gov.br

²⁹Si NMR is particularly valuable as it can distinguish between the original silane monomer, hydrolyzed intermediates (silanols), and various condensed species (siloxane bridges). nih.govresearchgate.netnih.gov The chemical shifts in ²⁹Si NMR spectra provide detailed information about the degree of condensation around the silicon atom. For example, signals can be assigned to monomeric units, dimers, and higher oligomers, allowing for the quantitative analysis of the polymerization process. google.com The kinetics of these reactions can be determined by tracking the concentration of these different species over time. nih.govrsc.orgd-nb.info

| Technique | Observed Species/Group | Typical Application in Kinetic Studies | Reference |

|---|---|---|---|

| ¹H NMR | -OCH₂CH₃ (Ethoxy group) | Monitors the consumption of the alkoxide groups during hydrolysis. | capes.gov.brscispace.com |

| ¹H NMR | HOCH₂CH₃ (Ethanol) | Tracks the formation of the alcohol byproduct from hydrolysis. | nih.gov |

| ²⁹Si NMR | Monomeric R-Si(OEt)₃ | Provides a baseline signal for the unreacted silane. | nih.govresearchgate.net |

| ²⁹Si NMR | Hydrolyzed Intermediates (e.g., R-Si(OEt)₂(OH)) | Identifies and quantifies single, double, and triple hydrolysis products. | researchgate.netnih.gov |

| ²⁹Si NMR | Condensed Species (Si-O-Si) | Measures the formation of dimers, trimers, and larger polysiloxane networks. | google.comraajournal.com |

Pulsed ¹H NMR has also been employed to characterize the structure of silane layers on particle surfaces, revealing that the network structure formed from trialkoxy silanes is rigid. raajournal.com This rigidity is a direct consequence of the cross-linked polysiloxane network formed during condensation.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to study the structural changes during the sol-gel processing of this compound and to characterize the resulting films. up.ptgrafiati.com These methods monitor the vibrations of specific chemical bonds, providing insight into hydrolysis, condensation, and the conformation of the organic moiety. acs.orgresearchgate.net

During the sol-gel process, the hydrolysis of the Si-O-C bonds and the subsequent condensation to form Si-O-Si linkages can be tracked. up.pt FTIR spectroscopy is particularly sensitive to the disappearance of Si-O-C stretching bands and the emergence of broad, strong bands corresponding to Si-O-Si stretching in the polysiloxane network. researchgate.netmdpi.com Raman spectroscopy is highly suitable for studying these reactions in aqueous solutions and can be used to monitor the decrease in the concentration of Si-O-C groups. up.ptmostwiedzy.pl The intensity of peaks related to unhydrolyzed trimethoxysilane (B1233946) groups, for example, is directly proportional to their concentration, allowing for a kinetic analysis of the hydrolysis stage. mostwiedzy.pl

For films containing this compound, these techniques can confirm the covalent bonding and molecular arrangement. Studies on similar long-chain organosilanes have shown that the alkyl tails are often fully extended in an all-trans conformation within well-ordered layers. acs.org The C=C stretching vibration of the octenyl group can also be identified, confirming its presence and integrity after processing. mostwiedzy.pl

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance | Reference |

|---|---|---|---|---|

| Si-O-C Stretch | ~1100, ~960 | FTIR, Raman | Indicates presence of unhydrolyzed ethoxy groups. Disappearance signals hydrolysis. | up.ptresearchgate.net |

| Si-O-Si Stretch | ~1020-1130 (broad) | FTIR | Signals the formation of the polysiloxane network via condensation. | mdpi.com |

| C=C Stretch | ~1640 | Raman | Confirms the presence of the terminal double bond in the octenyl chain. | mostwiedzy.pl |

| CH₂ Stretch (Antisymmetric & Symmetric) | ~2850-2960 | FTIR, Raman | Characterizes the alkyl chain. Peak position and width can indicate conformational order. | acs.org |

| Si-OH Stretch | ~3200-3700 (broad) | FTIR | Indicates the presence of hydrolyzed silanol groups, which are intermediates in condensation. | biomedgrid.com |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. rigaku.com In the context of hybrid materials incorporating this compound, XRF is primarily used to confirm the presence and quantify the amount of silicon. rigaku.com This is crucial for verifying the successful grafting or coating of the silane onto a substrate or its integration into a polymer matrix. researchgate.net

For example, when cellulose (B213188) or other materials are coated with silane-based formulations, XRF analysis can measure the silicon content on the surface. researchgate.net Studies have shown a direct correlation between the application parameters and the resulting silicon concentration, with typical values ranging from 8.2% to 11.67% depending on the specific hybrid material and preparation method. researchgate.netresearchgate.net Wavelength Dispersive XRF (WDXRF) is particularly useful for detecting trace amounts of elements and can precisely measure silicon even in complex matrices. rigaku.com

Vibrational Spectroscopy (FTIR, Raman) for Sol-Gel Processes and Films

Computational Chemistry in Understanding Silane Behavior

Computational chemistry provides theoretical insights that complement experimental findings, enabling a deeper understanding of the reaction mechanisms and intrinsic properties of organosilanes like this compound. hydrophobe.org

This compound is synthesized via the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694). This reaction is typically catalyzed by platinum or other transition metal complexes. acs.orgresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are critical for elucidating the complex, multi-step reaction mechanisms. researchgate.net

These computational investigations map the potential energy surface of the reaction, identifying the structures and relative energies of reactants, transition states, and intermediates. smu.edu For platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism is a well-established pathway. acs.org However, studies on alternative catalysts, such as those based on nickel, have revealed different mechanistic pathways. acs.orgacs.org For example, kinetic and computational studies on the hydrosilylation of 1-octene with triethoxysilane using a nickel-diimine catalyst indicated that the turnover-limiting step is the C-Si bond formation, which follows a fast and reversible insertion of the alkene into a nickel-hydride intermediate. acs.orgacs.org Computational models often use simplified structures, such as propylene (B89431) and trimethoxysilane, to make the calculations more tractable while still capturing the essential electronic and steric effects of the reaction. researchgate.net

Molecular modeling and quantum chemical methods like DFT and ab initio calculations are used to predict the geometric and electronic structures of organosilanes. hydrophobe.orgmdpi.com These calculations provide fundamental data on molecular orbitals (e.g., HOMO and LUMO), energy levels, and charge distributions, which are key to understanding the molecule's reactivity. hydrophobe.org

For instance, DFT calculations can explain the differences in reactivity between various alkyltriethoxysilanes by analyzing their molecular orbital properties. hydrophobe.org Such studies help rationalize experimental observations, such as the influence of the alkyl chain length on hydrolysis and condensation rates. Furthermore, these methods are used to investigate the reaction mechanisms of various organosilane transformations beyond hydrosilylation, including photolysis, cycloaddition reactions, and deamination. mdpi.comfrontiersin.orgresearchgate.net By modeling the interaction of silane molecules with surfaces or other reactants, computational chemistry provides a predictive framework for designing new materials and optimizing reaction conditions. aip.org

Emerging Research Directions and Prospects

Next-Generation Functional Materials Utilizing Octenylsilane Scaffolds

The octenylsilane structure serves as a versatile scaffold for building next-generation functional materials. The oct-7-enyl group provides a site for organic polymerization or grafting reactions, while the triethoxysilane (B36694) moiety can form durable siloxane (Si-O-Si) bonds with inorganic substrates or crosslink to form a silica-like network. mdpi.com This dual functionality is being exploited to create sophisticated composite materials with tailored properties.

Researchers are exploring the use of octenylsilane scaffolds in a variety of advanced applications. In the field of nanocomposites, trialkoxysilanes with alkenyl groups, such as octenylsilane, are used to modify the surface of nanofillers like alumina (B75360) (Al2O3) nanofibers. researchgate.net This surface modification aims to improve the dispersion of the nanofiller within a polymer matrix and enhance the mechanical properties of the final composite material. researchgate.net However, studies have shown that the effectiveness of this modification can be influenced by side reactions, such as the self-condensation of the silane (B1218182), which can lead to particle aggregation. researchgate.net

The ability of silanes to link polymers to siliceous matrices is another key area of research. lookchem.com For instance, Triethoxy(oct-7-enyl)silane can be used as a coupling agent to graft polymer chains onto a silica (B1680970) surface, creating hybrid materials that combine the properties of both components. lookchem.com These materials are being investigated for use in advanced coatings, adhesives, and composites. lookchem.com Furthermore, the concept of a "scaffold" is central to tissue engineering, where materials are designed to support cell growth and tissue regeneration. nih.govnih.gov The biocompatible and biodegradable nature of some silane-based polymers, like poly(silyl ether)s, makes them promising candidates for these applications. mdpi.combohrium.commdpi.com The functional groups on silanes like this compound could be used to attach bioactive molecules to the scaffold, further promoting tissue integration and healing. nih.gov

Table 1: Examples of Functional Materials Based on Octenylsilane Scaffolds

| Material Type | Components | Preparation Method | Key Finding/Application | Reference(s) |

|---|---|---|---|---|

| Polymer Nanocomposite | Polypropylene (B1209903), Al₂O₃ nanofibers, Triethoxy(octenyl)silane | In situ catalytic copolymerization | Surface modification of nanofibers with octenylsilane was studied. Performance was impacted by silane self-condensation, leading to nanofiller aggregation. | researchgate.net |

| Hybrid Material | Methacrylate-based polymers, Siliceous matrix, Trimethoxy(oct-7-enyl)silane | Silane coupling | Acts as a coupling agent to link organic polymers to an inorganic matrix, creating materials for coatings, adhesives, and composites. | lookchem.com |

Catalytic Applications and Selective Transformations

The synthesis and transformation of this compound are heavily reliant on catalysis, with a strong focus on achieving high selectivity. The primary method for its synthesis is the hydrosilylation of 1-octene (B94956) with triethoxysilane, a reaction that adds the Si-H bond across the carbon-carbon double bond. researchgate.net This transformation is typically catalyzed by precious metal complexes, particularly those based on platinum, such as the Karstedt's catalyst, which is known for its high activity. researchgate.net

A significant area of emerging research is the development of catalysts based on more abundant and less expensive metals like nickel and cobalt. epfl.ch An important advancement is the use of nickel nanoparticle catalysts for the tandem isomerization-hydrosilylation of internal octenes. epfl.ch This process is highly valuable as it allows for the synthesis of the terminal product, Triethoxy(octyl)silane, from a mixture of less expensive internal octene isomers (e.g., 2-octene, 3-octene, 4-octene). The catalyst first promotes the migration of the double bond to the terminal position (isomerization) before the hydrosilylation step occurs, achieving the final product with high yield and selectivity. epfl.ch This represents a selective transformation that adds significant economic and practical value. epfl.ch

Furthermore, research into iridium-catalyzed hydrosilylation has demonstrated high regio- and stereoselectivity in reactions with other unsaturated substrates, suggesting potential for even more precise control over the synthesis of complex organosilanes. acs.org The development of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols also presents a novel route to producing alkoxysilanes, coupled with the generation of hydrogen gas. csic.esacs.org These selective catalytic transformations are crucial for producing well-defined silane precursors for advanced materials while minimizing waste and energy consumption.

Table 2: Catalytic Systems for Synthesis and Transformation of Octenylsilane and Related Compounds

| Catalyst System | Reactants | Transformation | Product / Selectivity | Reference(s) |

|---|---|---|---|---|

| Nickel Nanoparticles | Mixture of 1-, 2-, 3-, and 4-octenes, Triethoxysilane | Tandem Isomerization-Hydrosilylation | Triethoxy(octyl)silane in 81% yield with 96:4 selectivity for hydrosilylation over dehydrogenative silylation. | epfl.ch |

| Karstedt's Catalyst (Platinum-based) | Oct-1-ene, Triethoxysilane | Hydrosilylation | Used as a highly active and stable catalyst for the hydrosilylation of alkenes. | researchgate.net |

| Iridium Complex ([Ir(COD)Cl]₂) | 1-(phenylsulphenyl)hexyne, Triethoxysilane | Regio- and Stereoselective Hydrosilylation | (Z)-Triethoxy(1-(phenylsulfonyl)hex-1-enyl)silane, demonstrating high Z/E selectivity. | acs.org |

Sustainability Aspects in Silane-Based Material Synthesis

The principles of green chemistry are increasingly influencing the synthesis and application of silane-based materials. mdpi.com Research is actively pursuing more sustainable routes that reduce environmental impact, minimize waste, and lower energy consumption.

A key focus is the development of chlorine-free synthesis methods for alkoxysilanes. mdpi.com Traditional industrial processes often rely on chlorosilanes, but direct synthesis from metallurgical silicon and alcohols offers a greener alternative. mdpi.com For example, triethoxysilane can be produced through the direct reaction of silicon with ethanol (B145695) in the presence of a copper catalyst, avoiding chlorinated intermediates. mdpi.comgoogle.com

The lifecycle of silane-based materials is another critical aspect of sustainability. Studies on poly(silyl ether)s (PSEs), which contain Si-O-C bonds, show they can be designed for hydrolytic degradation. mdpi.combohrium.com This controlled degradability makes them suitable for applications where transient material performance is required, and their degradation products (diols and silanols) are considered relatively nontoxic. mdpi.com The most environmentally friendly synthesis for these polymers is dehydrogenative cross-coupling, which produces only hydrogen gas as a byproduct. bohrium.com

Life Cycle Assessment (LCA) studies provide quantitative insights into the environmental footprint of silanes. An LCA commissioned by the Global Silicones Council found that the use of silicone and silane products can save, on average, nine times the amount of greenhouse gases emitted during their production. silicones.eu This significant net benefit is due to their role in enhancing energy efficiency and material durability in applications like low-rolling-resistance tires and long-lasting construction materials. silicones.eu Furthermore, recycling unreacted silane gas in manufacturing processes, such as for solar cells, has been shown to yield substantial energy and cost savings, preventing large quantities of CO2 equivalent emissions. mtu.edurepec.orgresearchgate.net

Table 3: Sustainability and Life Cycle Assessment (LCA) Findings for Silane-Based Processes

| Research Area | Key Finding | Implication for Sustainability | Reference(s) |

|---|---|---|---|

| Green Synthesis | Development of a cobalt-based catalyst for one-pot synthesis of alkoxysilanes in green solvents (alcohols) at room temperature. | Reduces reliance on precious metal catalysts and harsh reaction conditions, aligning with green chemistry principles. | csic.esacs.org |

| Material Degradability | Poly(silyl ether)s (PSEs) can be designed to be hydrolytically degradable into relatively nontoxic byproducts. | Offers a pathway to creating sustainable polymers for single-use or short-term applications. | mdpi.combohrium.com |

| Life Cycle Assessment (LCA) | Use of silicone/silane products results in net CO₂ emission reductions of about 52 million tons per year in Europe, North America, and Japan. | Demonstrates a significant positive environmental impact through energy and material efficiency gains in various applications. | silicones.eu |

Q & A

Q. What are the optimal synthesis routes for Triethoxy(oct-7-enyl)silane, and how do reaction conditions influence purity?

this compound can be synthesized via direct methods using silicon powder and ethanol as raw materials, which minimizes chlorine contamination and enhances resource efficiency . Key factors include:

- Temperature control : Maintain 50–80°C to avoid premature hydrolysis.

- Catalyst selection : Use transition-metal catalysts (e.g., Pt or Pd) to improve alkene-silane coupling efficiency .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to achieve >95% purity, as residual alkoxy groups may lead to side reactions .

Q. How should researchers handle and store this compound to prevent hydrolysis or degradation?

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ²⁹Si NMR to confirm ethoxy groups (δ 1.2–1.4 ppm for CH₃CH₂O–) and silane structure (δ −40 to −60 ppm for Si–O) .

- FT-IR : Peaks at 1080–1110 cm⁻¹ (Si–O–C stretching) and 1600–1650 cm⁻¹ (C=C from oct-7-enyl group) .

- GC-MS : Monitor purity and detect byproducts like tetraethoxysilane (m/z 208) .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound vary under acidic vs. basic conditions, and what implications does this have for material synthesis?

- Acidic conditions (pH <3) : Hydrolysis proceeds via a two-step mechanism, forming silanol intermediates (Si–OH) that condense into Si–O–Si networks. Rate constants (k₁ ≈ 10⁻³ s⁻¹) are slower but yield more controlled oligomers .

- Basic conditions (pH >10) : Rapid hydrolysis (k₁ ≈ 10⁻² s⁻¹) leads to uncontrolled polymerization, producing brittle materials .

- Applications : Acidic conditions are preferred for thin-film coatings (e.g., hydrophobic surfaces), while basic conditions suit rapid gelation in sol-gel processes .

Q. What strategies mitigate competing side reactions during functionalization of this compound in crosslinking applications?

- Selective catalysts : Use organotin compounds (e.g., dibutyltin dilaurate) to suppress ethoxy group hydrolysis while promoting crosslinking via the oct-7-enyl moiety .

- Solvent choice : Non-polar solvents (e.g., toluene) reduce premature condensation compared to polar aprotic solvents like THF .

- Stoichiometric control : Limit water content to <0.1% to favor Si–O–Si bond formation over Si–OH aggregation .

Q. How does the oct-7-enyl group influence the thermal stability and interfacial adhesion of silane-modified polymers?

- Thermal stability : The oct-7-enyl group enhances stability up to 250°C (TGA 5% mass loss at 220°C vs. 180°C for methyl analogs) due to reduced Si–C bond lability .

- Adhesion : The unsaturated C=C bond enables covalent grafting to polymer matrices (e.g., polyethylene), improving interfacial strength by 30–50% compared to saturated silanes .

Q. What computational methods are effective for modeling the electronic structure and reactivity of this compound?

- DFT studies : B3LYP/6-31G(d) basis sets predict electron density around the Si atom (Mulliken charge: +1.2), highlighting susceptibility to nucleophilic attack .

- MD simulations : Reveal preferential orientation of ethoxy groups toward polar substrates (e.g., SiO₂ surfaces) during self-assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.